5-[3-(Trifluoromethoxy)phenyl]isoxazole-3-carboxylic Acid
Description
5-[3-(Trifluoromethoxy)phenyl]isoxazole-3-carboxylic acid is a heterocyclic compound featuring an isoxazole core substituted with a trifluoromethoxy group at the meta position of the phenyl ring and a carboxylic acid group at the 3-position of the isoxazole. The trifluoromethoxy (–OCF₃) group is a potent electron-withdrawing substituent, enhancing the compound's metabolic stability and lipophilicity, which are critical for membrane permeability in biological systems . This compound is primarily investigated for its inhibitory activity against enzymes such as membrane-bound pyrophosphatases and HDAC6, with applications in antiviral and anticancer research .
Properties
Molecular Formula |
C11H6F3NO4 |
|---|---|
Molecular Weight |
273.16 g/mol |
IUPAC Name |
5-[3-(trifluoromethoxy)phenyl]-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C11H6F3NO4/c12-11(13,14)18-7-3-1-2-6(4-7)9-5-8(10(16)17)15-19-9/h1-5H,(H,16,17) |
InChI Key |
AOKLLQXVWTUOCP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=NO2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-[3-(Trifluoromethoxy)phenyl]isoxazole-3-carboxylic Acid typically involves the (3 + 2) cycloaddition reaction of an alkyne with nitrile oxide . This reaction is often catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs, toxicity, and waste generation . Industrial production methods may involve the use of microwave irradiation to reduce reaction times and improve yields .
Chemical Reactions Analysis
5-[3-(Trifluoromethoxy)phenyl]isoxazole-3-carboxylic Acid undergoes various chemical reactions, including:
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Common reagents and conditions used in these reactions include tert-butyl nitrite, isoamyl nitrite, and various bases and acids . The major products formed from these reactions are typically substituted isoxazoles with diverse functional groups.
Scientific Research Applications
5-[3-(Trifluoromethoxy)phenyl]isoxazole-3-carboxylic Acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-[3-(Trifluoromethoxy)phenyl]isoxazole-3-carboxylic Acid involves its interaction with specific molecular targets and pathways. For instance, its anti-tuberculosis activity is attributed to its ability to inhibit the growth of Mycobacterium tuberculosis by targeting specific enzymes and pathways involved in bacterial replication . The compound’s anticancer properties are linked to its ability to interfere with cell division and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues: Substituent Position and Electronic Effects
The biological and physicochemical properties of isoxazole-3-carboxylic acid derivatives are highly dependent on the substituent type and position on the phenyl ring. Key comparisons include:
Physicochemical Properties
- Lipophilicity : Trifluoromethoxy (–OCF₃) increases logP values by ~1.5 compared to methoxy (–OCH₃), enhancing blood-brain barrier penetration .
- Solubility : Carboxylic acid groups (e.g., 11d) improve aqueous solubility (logS = -2.1) but reduce cell permeability, whereas ester derivatives (e.g., ethyl esters in SY268083) balance both properties .
Q & A
Basic Research Questions
Q. What synthetic routes are optimal for preparing 5-[3-(Trifluoromethoxy)phenyl]isoxazole-3-carboxylic Acid, and how can ester hydrolysis be optimized?
- Methodological Answer : The compound can be synthesized via ester hydrolysis of precursors like Ethyl 5-[2-(Trifluoromethoxy)phenyl]isoxazole-3-carboxylate. Hydrolysis conditions (e.g., NaOH in aqueous ethanol or acidic conditions) must be optimized to avoid side reactions. Monitoring reaction progress via HPLC or TLC ensures complete conversion. Post-reaction purification via recrystallization or column chromatography is critical to isolate the carboxylic acid form .
Q. What analytical techniques are recommended for characterizing purity and structural integrity?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (1H, 13C, and 19F) to confirm substituent positions and trifluoromethoxy group integrity.
- HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) to assess purity (>95% as per industrial standards).
- Mass spectrometry (HRMS) for molecular weight validation.
- FTIR to verify carboxylic acid (-COOH) and isoxazole ring functional groups .
Q. What are the critical storage and handling protocols to ensure compound stability?
- Methodological Answer : Store in airtight, light-resistant containers under inert gas (N2/Ar) at 2–8°C. Avoid moisture to prevent hydrolysis of the trifluoromethoxy group. Use PPE (gloves, lab coat, goggles) during handling, and work in a fume hood to minimize inhalation risks. Stability studies under accelerated conditions (e.g., 40°C/75% RH) can predict shelf life .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict reactivity or interactions in biological systems?
- Methodological Answer : Density Functional Theory (DFT) calculations can model:
- Electrostatic potential surfaces to identify nucleophilic/electrophilic sites.
- Binding affinities with target proteins (e.g., fungal enzymes) using docking simulations.
- Solubility and logP via COSMO-RS models. Pair these with experimental validation (e.g., antifungal assays) to refine predictions .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies may arise from:
- Purity variations : Validate compound purity via HPLC and NMR before assays.
- Assay conditions : Standardize protocols (e.g., MIC testing for antifungal activity at pH 7.4, 37°C).
- Structural analogs : Compare with derivatives (e.g., methyl ester vs. carboxylic acid) to isolate functional group effects. Use meta-analysis to reconcile data .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced properties?
- Methodological Answer :
- Modify the phenyl ring : Introduce electron-withdrawing/donating groups (e.g., -NO2, -OCH3) to alter electronic effects.
- Isoxazole substitution : Replace trifluoromethoxy with other fluorinated groups (e.g., -CF3) to study steric vs. electronic impacts.
- Carboxylic acid bioisosteres : Test tetrazole or acyl sulfonamide replacements to improve bioavailability. Validate changes via in vitro assays (e.g., solubility, permeability) .
Data Contradiction Analysis
- Example Issue : Conflicting solubility reports in polar vs. nonpolar solvents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
